Trimethylsulfonium hydroxide

Description

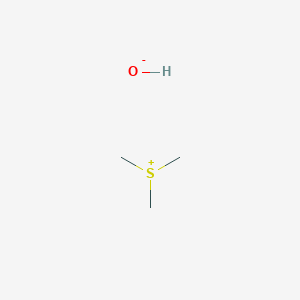

Structure

3D Structure of Parent

Properties

IUPAC Name |

trimethylsulfanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9S.H2O/c1-4(2)3;/h1-3H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTPTXSNPBAUHX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)C.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

676-84-6 (Parent) | |

| Record name | Trimethylsulfonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017287035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70938225 | |

| Record name | Trimethylsulfanium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17287-03-5 | |

| Record name | Trimethylsulfonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017287035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsulfanium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17287-03-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLSULFONIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/835839L58Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trimethylsulfonium Hydroxide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications of Trimethylsulfonium (B1222738) Hydroxide (B78521) in Advanced Research

Trimethylsulfonium hydroxide (TMSH) has emerged as a versatile and efficient reagent in modern analytical and synthetic chemistry. Primarily utilized as a methylating agent, TMSH facilitates the derivatization of a wide array of polar molecules, rendering them amenable to analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Its efficacy in methylating carboxylic acids, phenols, and thiols has positioned it as a valuable tool in diverse research fields, including lipidomics, metabolomics, environmental analysis, and the study of cultural heritage. This guide provides an in-depth overview of the core applications, experimental methodologies, and quantitative performance of TMSH in a research context.

The primary advantages of TMSH lie in its rapid reaction times, minimal sample handling requirements, and suitability for high-throughput automated workflows.[1] Unlike some traditional methylating agents, TMSH reactions can often be performed "on-column" in the heated injector port of a gas chromatograph, a process known as pyrolysis-GC-MS. This in-situ derivatization minimizes sample loss and reduces the potential for side reactions.

Data Presentation: Performance and Efficiency

The efficacy of this compound as a derivatizing agent is demonstrated by its high reaction yields and the improved reproducibility it offers, particularly in automated systems.

Table 1: Enhanced Reproducibility of Fatty Acid Analysis with Automated TMSH Derivatization

Automated derivatization with TMSH has been shown to significantly improve the reproducibility of fatty acid analysis compared to manual methods. The following table summarizes the relative standard deviation (%RSD) for a suite of 33 fatty acid standards, highlighting the superior performance of the automated approach. A lower %RSD indicates higher reproducibility.

| Fatty Acid | Manual Derivatization (%RSD) | Automated Derivatization (%RSD) |

| Myristic acid (C14:0) | 5.8 | 4.2 |

| Palmitic acid (C16:0) | 4.5 | 3.1 |

| Stearic acid (C18:0) | 4.9 | 3.5 |

| Oleic acid (C18:1n9c) | 6.2 | 4.8 |

| Linoleic acid (C18:2n6c) | 7.1 | 5.5 |

| α-Linolenic acid (C18:3n3) | 8.3 | 6.1 |

| Arachidonic acid (C20:4n6) | 9.5 | 7.2 |

| Eicosapentaenoic acid (EPA, C20:5n3) | 10.2 | 8.0 |

| Docosahexaenoic acid (DHA, C22:6n3) | 11.5 | 9.3 |

| ... (Data for 24 other fatty acids) | ... | ... |

Data adapted from a study on high-throughput fatty acid profiling.[2]

Table 2: Qualitative Derivatization Efficiency of TMSH for Various Functional Groups

While comprehensive quantitative yield data across a wide range of compounds is not extensively tabulated in the literature, the following table summarizes the observed reactivity of TMSH with various functional groups, as reported in several studies. "High" indicates that the literature consistently reports effective and near-quantitative methylation.

| Functional Group | Analyte Class | Derivatization Yield | Key Observations |

| Carboxylic Acid | Fatty Acids, Acidic Herbicides | High | Rapid and efficient methylation, suitable for complex matrices. |

| Phenolic Hydroxyl | Phenols, Environmental Pollutants | High | Effective for increasing volatility and improving chromatographic peak shape. |

| Thiol (Sulfhydryl) | Thiols, Sulfur-containing compounds | High | Readily forms methyl thioethers, enabling GC analysis. |

| Amine | Primary and Secondary Amines | Moderate to Low | Methylation is possible but may require an excess of reagent and is less commonly reported than for other functional groups. |

| Amide | Amides | Low | Generally not a practical reagent for the methylation of amides. |

Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and experimental processes is crucial for understanding the application of this compound.

Mechanism of Action: Base-Catalyzed Transesterification

The derivatization of fatty acids using TMSH proceeds via a base-catalyzed transesterification reaction. In the heated environment of the GC injector port, the hydroxide ion from TMSH deprotonates the carboxylic acid of the fatty acid, forming a carboxylate anion. This anion then acts as a nucleophile, attacking the methyl group of the trimethylsulfonium cation. This results in the formation of a fatty acid methyl ester (FAME) and dimethyl sulfide (B99878) as a byproduct.

Experimental Workflow: Automated vs. Manual Derivatization

The adoption of automated systems for TMSH derivatization significantly streamlines the analytical process, enhancing throughput and reproducibility. The following diagram illustrates the key differences between manual and automated workflows.

Experimental Protocols

Protocol 1: Automated High-Throughput Derivatization of Fatty Acids for GC-MS Analysis

This protocol is adapted from a validated high-throughput method and is suitable for researchers with access to a robotic autosampler.

Materials:

-

This compound (TMSH) solution (0.25 M in methanol)

-

Sample containing fatty acids (e.g., lipid extract)

-

Internal standard (e.g., C17:0 fatty acid)

-

GC vials with inserts

-

Robotic autosampler coupled to a GC-MS system

Procedure:

-

Sample Preparation:

-

To a GC vial insert, add a known volume of the sample extract.

-

Add a known amount of the internal standard.

-

Evaporate the solvent under a stream of nitrogen to complete dryness.

-

-

Automated Derivatization and Injection (programmed into the autosampler sequence):

-

The autosampler adds a defined volume of the TMSH solution (e.g., 50 µL) to the dried sample in the vial insert.

-

The vial is agitated by the autosampler for a short period (e.g., 1 minute) to ensure dissolution.

-

Immediately following agitation, the autosampler injects an aliquot (e.g., 1 µL) of the sample-TMSH mixture into the hot GC inlet (typically set to 250-300 °C).

-

The derivatization reaction (methylation) occurs in the heated injector port.

-

-

GC-MS Analysis:

-

The resulting fatty acid methyl esters (FAMEs) are separated on a suitable capillary column (e.g., a polar-phase column like those containing cyanopropyl polysiloxane).

-

The mass spectrometer is operated in either scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

Protocol 2: Manual Derivatization of Acidic Herbicides using Pyrolysis-GC-MS

This protocol is a general guideline for the analysis of non-volatile acidic compounds, such as certain herbicides, in environmental samples.

Materials:

-

This compound (TMSH) solution (0.25 M in methanol)

-

Sample extract containing acidic herbicides

-

Pyrolysis sample cups

-

Micropipettes

-

Pyrolysis unit coupled to a GC-MS system

Procedure:

-

Sample Preparation:

-

Concentrate the sample extract containing the acidic herbicides.

-

Using a micropipette, place a small, known volume of the concentrated extract (e.g., 1-5 µL) into a pyrolysis sample cup.

-

Carefully evaporate the solvent at a gentle temperature to leave a dry residue of the analytes.

-

-

Derivatization:

-

Add a small volume of the TMSH solution (e.g., 2-5 µL) directly to the dried sample residue in the pyrolysis cup.

-

Allow the TMSH to react with the sample for a brief period at room temperature (e.g., 5-10 minutes).

-

-

Pyrolysis-GC-MS Analysis:

-

Place the sample cup into the pyrolysis autosampler.

-

The pyrolyzer introduces the sample cup into the heated pyrolysis furnace (e.g., set to 400-600 °C), where the derivatization is completed, and the methylated analytes are volatilized.

-

The volatile derivatives are swept into the GC column for separation and subsequent detection by the mass spectrometer.

-

Conclusion

This compound is a powerful and convenient methylating reagent with broad applications in research. Its suitability for both manual and automated derivatization procedures, coupled with its high efficiency for a range of important analytes, makes it an indispensable tool for scientists in various disciplines. The adoption of automated TMSH-based workflows, in particular, offers significant advantages in terms of reproducibility, throughput, and reduced sample handling, paving the way for more robust and efficient analytical studies. As research demands for high-throughput and sensitive analytical methods continue to grow, the utility of TMSH is expected to expand further.

References

Trimethylsulfonium hydroxide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH), with the chemical formula [(CH₃)₃S]⁺[OH]⁻, is a powerful methylating agent and a strong base. It is widely utilized in analytical chemistry, particularly for the derivatization of various analytes for gas chromatography-mass spectrometry (GC-MS). This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and applications of trimethylsulfonium hydroxide, with a focus on its utility for researchers and professionals in drug development and other scientific fields.

Chemical Properties and Structure

This compound is a quaternary sulfonium (B1226848) salt. The cation, trimethylsulfonium [(CH₃)₃S]⁺, features a central sulfur atom bonded to three methyl groups, resulting in a net positive charge. This cation is paired with a hydroxide anion (OH⁻), which imparts strong basicity to the compound. TMSH is typically supplied as a solution in methanol (B129727), commonly at concentrations of 0.2 M to 0.25 M.[1][2][3]

Structure of the Trimethylsulfonium Cation

X-ray crystallography studies of trimethylsulfonium salts have elucidated the three-dimensional structure of the [(CH₃)₃S]⁺ cation. It adopts a trigonal pyramidal geometry around the central sulfur atom. This geometry arises from the tetrahedral arrangement of the three bonding pairs with the methyl groups and one lone pair of electrons on the sulfur atom.

Table 1: Structural Parameters of the Trimethylsulfonium Cation

| Parameter | Value | Reference(s) |

| Molecular Geometry | Trigonal pyramidal | |

| C-S-C Bond Angle | Approximately 102° | |

| C-S Bond Distance | Approximately 177 pm |

Note: The deviation from the ideal tetrahedral angle of 109.5° is due to the greater spatial requirement of the lone pair of electrons compared to the bonding pairs.

Spectroscopic Data

Detailed spectroscopic data for isolated this compound is not widely available in the public domain. However, some characteristic spectral features of the trimethylsulfonium cation have been reported.

Table 2: Spectroscopic Data for the Trimethylsulfonium Cation

| Spectroscopic Technique | Observation | Reference(s) |

| ¹H NMR (in D₂O) | A sharp singlet for the nine equivalent protons of the three methyl groups is observed at approximately δ 2.98 ppm. | |

| ¹³C NMR | Data not readily available. | |

| Infrared (IR) Spectroscopy | Data not readily available. | |

| Raman Spectroscopy | Data not readily available. |

Synthesis of this compound

This compound can be prepared through several synthetic routes. The most common laboratory-scale preparations involve the reaction of a trimethylsulfonium salt with a hydroxide source.

From Trimethylsulfonium Iodide

A widely cited method involves the reaction of trimethylsulfonium iodide with silver oxide in a mixture of methanol and water. The insoluble silver iodide precipitate is removed by filtration, yielding a solution of this compound in methanol/water.[2]

From Trimethylsulfonium Chloride

An alternative synthesis involves the reaction of trimethylsulfonium chloride with sodium hydroxide in an alcoholic solvent, such as ethanol (B145695) or methanol. The sodium chloride byproduct precipitates out of the solution and is removed by filtration. This method is often favored for its cost-effectiveness and the avoidance of heavy metal reagents.[4]

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by its strong basicity and its role as a methylating agent.

Methylation Reactions

TMSH is a highly effective reagent for the methylation of a wide range of functional groups, including carboxylic acids, phenols, thiols, and some heterocyclic compounds.[2] The methylation reaction proceeds via a nucleophilic substitution mechanism where the trimethylsulfonium cation serves as the methyl group donor. The hydroxide ion acts as a strong base, deprotonating the substrate to generate a more potent nucleophile.

The overall reaction can be represented as: Nu-H + [(CH₃)₃S]⁺[OH]⁻ → Nu-CH₃ + (CH₃)₂S + H₂O

Where Nu-H represents a nucleophilic substrate.

Experimental Protocols

Preparation of a Standard this compound Solution

From Trimethylsulfonium Chloride and Sodium Hydroxide [4]

-

Dissolution: Dissolve a known molar equivalent of trimethylsulfonium chloride in an anhydrous alcohol solvent (e.g., ethanol or methanol) in a reaction vessel.

-

Base Addition: In a separate container, prepare a solution of one molar equivalent of sodium hydroxide in the same anhydrous alcohol.

-

Reaction: Slowly add the sodium hydroxide solution to the trimethylsulfonium chloride solution with stirring at a controlled temperature (e.g., 0-10 °C).

-

Precipitation and Filtration: A precipitate of sodium chloride will form. Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) to ensure complete reaction. Filter the mixture to remove the solid sodium chloride.

-

Solution: The resulting filtrate is a solution of this compound in the alcohol solvent. The concentration can be determined by titration with a standard acid.

Derivatization of Fatty Acids for GC-MS Analysis

This protocol is widely used for the analysis of fatty acids in biological and other complex matrices. The methylation occurs via thermochemolysis in the hot GC injection port.[3][5]

Materials:

-

Sample containing fatty acids (e.g., lipid extract, oil)

-

This compound (TMSH) solution (typically ~0.25 M in methanol)

-

Internal standard (e.g., a fatty acid not present in the sample)

-

GC vials

Procedure:

-

Sample Preparation: Place a known amount of the sample into a GC vial. If the sample is solid, it may need to be dissolved in a small amount of a suitable solvent.

-

Internal Standard Addition: Add a known amount of the internal standard solution to the vial.

-

Reagent Addition: Add a molar excess of the TMSH solution to the vial. The exact volume will depend on the expected concentration of fatty acids in the sample.

-

Vortexing: Cap the vial and vortex briefly to ensure thorough mixing.

-

Incubation (Optional): While the primary reaction occurs in the GC injector, a short incubation at room temperature or slightly elevated temperature (e.g., 10 minutes at 100°C in a sealed vial) may be performed to ensure complete reaction for some sample types.[6]

-

GC-MS Analysis: Inject an aliquot of the mixture directly into the GC-MS system. The high temperature of the injection port (typically 250-300 °C) facilitates the rapid methylation of the fatty acids to their corresponding fatty acid methyl esters (FAMEs).

Methylation of Phenols and Thiols (General Considerations)

While detailed, standardized protocols for the synthetic methylation of phenols and thiols using TMSH are not as prevalent as for GC-MS derivatization, the general principle remains the same. The reaction is typically carried out in a suitable solvent, and the progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

General Procedure Outline:

-

Dissolve Substrate: Dissolve the phenol (B47542) or thiol in a suitable solvent (e.g., methanol, ethanol, or a polar aprotic solvent).

-

Add TMSH: Add a stoichiometric amount or a slight excess of TMSH solution.

-

Reaction Conditions: The reaction may proceed at room temperature or require heating, depending on the reactivity of the substrate. Reaction times can vary from minutes to several hours.

-

Work-up: After the reaction is complete, the mixture is typically worked up by partitioning between an organic solvent and water. The organic layer is then washed, dried, and concentrated to yield the methylated product. Purification is often achieved by column chromatography.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is typically supplied in a methanol solution, which is flammable and toxic.[4][7]

-

Corrosive: TMSH is a strong base and can cause severe skin burns and eye damage.[8][9]

-

Flammable: The methanol solvent is highly flammable. Keep away from ignition sources.

-

Toxic: Methanol is toxic if ingested, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile or neoprene).[10]

-

Use safety goggles or a face shield.[7]

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible materials such as acids and oxidizing agents.

-

Refrigeration (2-8 °C) is often recommended for long-term storage.[3]

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 17287-03-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orbitscience.com [orbitscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Methylation with TMSH [chromaappdb.mn-net.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. shop.fleischhacker.biz [shop.fleischhacker.biz]

- 9. This compound | C3H10OS | CID 11105313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

Trimethylsulfonium Hydroxide: An In-depth Technical Guide to a Versatile Methylation Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) has emerged as a powerful and versatile methylation reagent in modern organic chemistry and analytical applications. Its efficacy, particularly in the derivatization of fatty acids for gas chromatography-mass spectrometry (GC-MS), has positioned it as a valuable alternative to more hazardous traditional reagents. This technical guide provides a comprehensive overview of TMSH, encompassing its chemical properties, synthesis, and reaction mechanisms. It further details its diverse applications, with a strong focus on optimized experimental protocols for the methylation of various functional groups, including carboxylic acids, phenols, and thiols. Quantitative data on reaction yields and comparisons with other methylation agents are presented in structured tables for clarity. Additionally, this guide includes visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding of its practical implementation. Safety and handling procedures are also outlined to ensure its responsible use in a laboratory setting.

Introduction

Methylation is a fundamental chemical transformation in organic synthesis and analysis, crucial for modifying the properties of molecules to enhance their volatility, stability, or biological activity. For decades, reagents like diazomethane (B1218177) have been the standard for methylation; however, their inherent toxicity and explosive nature have driven the search for safer and more user-friendly alternatives. Trimethylsulfonium hydroxide (TMSH) has risen to this challenge, offering a compelling profile for a range of methylation and transesterification reactions.

This guide serves as a detailed resource for researchers and professionals in drug development and other scientific fields, providing the technical information necessary to effectively utilize TMSH in their work.

Properties of this compound

This compound is a quaternary sulfonium (B1226848) salt with the chemical formula [(CH₃)₃S]⁺OH⁻. It is typically supplied as a solution in methanol (B129727), commonly at a concentration of 0.2 M or 0.25 M.

Physical and Chemical Properties:

| Property | Value |

| Chemical Formula | C₃H₁₀OS |

| Molecular Weight | 94.18 g/mol [1] |

| Appearance | Colorless to almost colorless clear liquid (in methanol solution) |

| CAS Number | 17287-03-5[1] |

| Solubility | Soluble in water and polar organic solvents like methanol. |

| Stability | The methanolic solution is stable for months when stored at low temperatures (2-8 °C), with negligible decomposition.[2] |

Synthesis of this compound

While commercially available, understanding the synthesis of TMSH can be valuable for specific research needs. The most common laboratory-scale synthesis involves the reaction of a trimethylsulfonium salt, such as trimethylsulfonium iodide, with a base.

Synthesis from Trimethylsulfonium Iodide and Silver Oxide

A widely cited method for preparing TMSH involves the reaction of trimethylsulfonium iodide with silver oxide in a methanol-water mixture.

Reaction:

2 [(CH₃)₃S]⁺I⁻ + Ag₂O + H₂O → 2 [(CH₃)₃S]⁺OH⁻ + 2 AgI (s)

Experimental Protocol:

-

Preparation of Silver Oxide: Prepare fresh silver oxide by mixing aqueous solutions of silver nitrate (B79036) and sodium hydroxide.[3]

-

Reaction: Suspend the freshly prepared silver oxide in a methanol-water solution (e.g., 50:1 v/v).

-

Addition of Trimethylsulfonium Iodide: Slowly add trimethylsulfonium iodide to the silver oxide suspension with stirring.

-

Reaction Completion: Allow the reaction to proceed, typically with cooling, until all the trimethylsulfonium iodide has reacted. The formation of a silver iodide precipitate indicates the progress of the reaction.

-

Filtration: Remove the silver iodide precipitate by filtration.

-

Product: The resulting filtrate is a solution of this compound in methanol-water. The concentration can be determined by titration with a standard acid.

Reaction Mechanisms

TMSH functions as a methylating agent through two primary mechanisms: Sₙ2 methylation and base-catalyzed transesterification.

Sₙ2 Methylation of Acidic Protons

For compounds with acidic protons, such as carboxylic acids, phenols, and thiols, the reaction proceeds via a two-step Sₙ2 mechanism. The hydroxide ion first deprotonates the substrate to form a nucleophilic anion. This anion then attacks the methyl group of the trimethylsulfonium cation, displacing dimethyl sulfide (B99878) as a leaving group.

Base-Catalyzed Transesterification

In the case of esters, such as triglycerides, TMSH acts as a base catalyst for transesterification with the methanol solvent. This is particularly relevant in the preparation of fatty acid methyl esters (FAMEs) for GC analysis. The reaction is often carried out in the hot injector port of the gas chromatograph in a process known as "on-column" or "pyrolytic" methylation.

Applications of this compound

TMSH is a versatile reagent with a broad range of applications, primarily centered around the methylation of various functional groups.

Derivatization for Gas Chromatography

The most prominent application of TMSH is in the derivatization of non-volatile or polar compounds for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). This derivatization increases the volatility and thermal stability of the analytes.

TMSH is extensively used for the rapid and efficient conversion of fatty acids and their esters (e.g., triglycerides) into fatty acid methyl esters (FAMEs).[4] This is a critical step in the analysis of lipid profiles in various biological and food samples. The reaction is often performed "on-column" by co-injecting the sample with the TMSH reagent into the hot GC injector.[4]

Advantages over other methods:

-

Speed and Simplicity: The reaction is rapid and often requires minimal sample preparation.[4]

-

Reduced Handling: On-column derivatization minimizes sample handling steps, reducing the potential for errors and contamination.[4]

-

Automation: The process is amenable to high-throughput automation, improving reproducibility and efficiency.[4]

Quantitative Data: Reproducibility of Fatty Acid Methylation

A study comparing manual and automated TMSH derivatization for a mixture of 33 fatty acid standards demonstrated a significant improvement in reproducibility with automation.[4]

| Fatty Acid | Manual Derivatization (%RSD) | Automated Derivatization (%RSD) |

| Myristic acid (C14:0) | 4.5 | 2.1 |

| Palmitic acid (C16:0) | 3.8 | 1.8 |

| Stearic acid (C18:0) | 4.1 | 2.0 |

| Oleic acid (C18:1n9c) | 5.2 | 2.5 |

| Linoleic acid (C18:2n6c) | 6.8 | 3.2 |

| α-Linolenic acid (C18:3n3) | 7.5 | 3.8 |

| Arachidonic acid (C20:4n6) | 9.2 | 4.5 |

| Eicosapentaenoic acid (C20:5n3) | 10.1 | 5.1 |

| Docosahexaenoic acid (C22:6n3) | 12.3 | 6.2 |

(Data compiled from a study on automated TMSH derivatization, demonstrating the improved precision with automated sample handling. %RSD = Percent Relative Standard Deviation)[4]

TMSH is an effective reagent for the methylation of phenols and carboxylic acids, converting them into their more volatile methyl ether and methyl ester derivatives, respectively.[5]

Quantitative Data: Methylation Yields of Phenols and Carboxylic Acids

| Substrate | Product | Yield (%) | Reference |

| 2-Hydroxy-5-methylbenzophenone | 2-Methoxy-5-methylbenzophenone | 92 | [6] |

| Benzoic Acid | Methyl Benzoate | >95 | (Qualitative reports suggest near-quantitative conversion) |

| Various Phenolic Compounds | Corresponding Methyl Ethers | Good to Excellent | [7] |

Thiols are readily methylated by TMSH to form their corresponding methyl thioethers.[8] This derivatization is useful for the GC analysis of volatile and non-volatile thiols.

Quantitative Data: Methylation of Thiols

| Substrate | Product | Yield (%) | Reference |

| Dodecanethiol | Methyl dodecyl sulfide | High (qualitative) | [8] |

| Thiophenol | Thioanisole | Not specified | [8] |

| 2-Mercaptobenzoxazole | 2-(Methylthio)benzoxazole | 44-93 (with other reagents) | [9] |

Organic Synthesis

Beyond analytical derivatization, TMSH can be employed as a methylating agent in organic synthesis, particularly when mild reaction conditions are required and the byproducts (dimethyl sulfide and water) are easily removed.

Experimental Protocols

General Protocol for On-Column Methylation of Fatty Acids in Lipids

This protocol is suitable for the analysis of fatty acids in oils, fats, and lipid extracts.

Materials:

-

Sample containing lipids (e.g., 10-20 mg of oil)

-

This compound (TMSH) solution (0.2 M in methanol)

-

An appropriate solvent (e.g., methyl tert-butyl ether (MTBE) or toluene)

-

Internal standard (e.g., heptadecanoic acid)

-

GC vials

Procedure:

-

Sample Preparation: Dissolve the lipid sample in a suitable solvent (e.g., 1 mL of MTBE). If using an internal standard, add it at this stage.

-

Derivatization: In a GC vial, mix a small aliquot of the sample solution (e.g., 100 µL) with the TMSH reagent (e.g., 50 µL).

-

Injection: Immediately inject a portion of the mixture (e.g., 1 µL) into the GC. The methylation/transesterification reaction will occur in the hot injector port.

GC Parameters (Typical):

-

Injector Temperature: 250-300 °C

-

Column: A polar capillary column suitable for FAME analysis (e.g., a wax or cyano-substituted column).

-

Oven Program: A temperature gradient program suitable for separating the expected range of FAMEs.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Protocol for Methylation of Phenols

Materials:

-

Phenolic compound

-

TMSH solution (0.2 M in methanol)

-

Reaction vial

-

Solvent (if necessary, e.g., DMF for poorly soluble compounds)

Procedure:

-

Reaction Setup: Place the phenolic compound in a reaction vial.

-

Reagent Addition: Add an excess of the TMSH solution.

-

Reaction: Heat the mixture at a temperature between 70-120 °C for 5-30 minutes. The reaction can be monitored by TLC or GC.

-

Work-up: After cooling, the reaction mixture can often be directly analyzed or subjected to a simple work-up, such as extraction, to isolate the methylated product.

Comparison with Other Methylating Agents

| Reagent | Advantages | Disadvantages |

| This compound (TMSH) | - Safer than diazomethane.- Rapid and simple procedures.- Amenable to automation.- Byproducts are volatile and easily removed. | - Strong base, may not be suitable for base-sensitive compounds.- Can cause isomerization of conjugated systems.[2]- May methylate other functional groups (e.g., hydroxyls). |

| Diazomethane (CH₂N₂) | - Highly reactive and efficient.- Clean reactions with N₂ as the only byproduct. | - Extremely toxic and explosive.- Requires specialized glassware and handling procedures. |

| Boron Trifluoride (BF₃)/Methanol | - Effective for a wide range of lipids.- Commercially available as a stable solution. | - Requires heating for extended periods.- Can produce artifacts.[10]- Requires a more complex work-up procedure. |

| (Trimethylsilyl)diazomethane (TMS-diazomethane) | - Safer alternative to diazomethane.- High yields for many substrates. | - Can generate trimethylsilyl (B98337) artifacts.[11]- May not fully methylate some compounds.[11] |

Side Reactions and Limitations

While TMSH is a highly effective reagent, it is important to be aware of potential side reactions and limitations.

-

Isomerization: Although generally reported to cause minimal isomerization of common polyunsaturated fatty acids, TMSH is not recommended for the analysis of conjugated linoleic acid (CLA) due to the risk of cis-trans isomerization.[2]

-

Methylation of Other Functional Groups: The strong basicity of TMSH can lead to the methylation of other functional groups, such as hydroxyl groups in hydroxy fatty acids and sterols.[8] This can be a desirable derivatization in some cases but may lead to interfering peaks in complex mixtures.

-

Aldehydes and Ketones: TMSH is generally not reactive towards aldehydes and ketones under typical methylation conditions, as these functional groups lack acidic protons and are not susceptible to nucleophilic attack by the hydroxide ion in the same manner. However, under forcing conditions or in the presence of enolizable protons, side reactions could potentially occur.

Safety and Handling

This compound is typically supplied in a methanol solution, which is a flammable and toxic solvent. The reagent itself is corrosive.

-

Handling: Always handle TMSH solutions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store TMSH solutions in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. Recommended storage is at 2-8 °C.[6]

-

Incompatibilities: Avoid contact with strong acids and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and practical reagent for methylation in both analytical and synthetic chemistry. Its ease of use, speed, and amenability to automation make it an excellent choice for high-throughput applications, particularly in the field of lipidomics for the analysis of fatty acids. While researchers should be mindful of its potential side reactions and handle it with appropriate safety precautions, the benefits of TMSH often outweigh its limitations, solidifying its place as a key tool in the modern chemist's toolbox. This guide provides the foundational knowledge and practical protocols to enable its effective and safe implementation in the laboratory.

References

- 1. トリメチルスルホニウム水酸化物 溶液 ~0.25 M in methanol, derivatization grade (GC derivatization), LiChropur™ | Sigma-Aldrich [sigmaaldrich.com]

- 2. Animal and vegetable fats and oils - Gas chromatography of fatty acid methyl esters - Part 3: Preparation of methyl esters using this compound (TMSH). CYS eShop [std-ol.cys.org.cy]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound methanol 0.25M, for GC derivatization, LiChropur 17287-03-5 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. S-methyl derivatives from thiol compounds by the pyrolytic reaction with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trimethylsulfonium Hydroxide Derivatization

For researchers, scientists, and drug development professionals engaged in analytical chemistry, particularly gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step to enhance the volatility and thermal stability of analytes. Among the various derivatizing agents, trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) has emerged as a powerful reagent for the rapid and efficient methylation of a range of analytes. This technical guide provides a comprehensive overview of the core mechanism of TMSH derivatization, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Core Mechanism of Action

Trimethylsulfonium hydroxide is a strong methylating agent primarily used for the derivatization of acidic compounds, most notably fatty acids, to their corresponding methyl esters. The reaction proceeds via a mechanism known as thermally assisted hydrolysis and methylation (THM) or reactive pyrolysis.[1][2] This process occurs in the hot GC injection port.

The fundamental reaction is a base-catalyzed transesterification.[3][4][5][6] In this process, TMSH facilitates the O-methylation of the carboxyl group of fatty acids, converting them into fatty acid methyl esters (FAMEs).[3][7][8][9] This transformation is crucial as it increases the volatility of the fatty acids, making them amenable to GC analysis.[3]

While highly effective for carboxylic acids, it is important to note that TMSH can also methylate other functional groups. Lipids containing hydroxy groups can be partially converted to their corresponding O-methyl ether derivatives.[10][11] This includes the conversion of long-chain alcohols to alkyl methyl ethers, hydroxy fatty acids to methoxy (B1213986) FAMEs, and cholesterol to cholesteryl 3β-methyl ether.[10][11] This reactivity with hydroxyl groups can be a potential source of interference in GC separations but can also serve as a diagnostic tool in certain analytical applications.[10][11]

The derivatization reaction with TMSH is known for its simplicity and speed, often requiring no secondary extraction steps and having a short incubation time.[3][6]

Reaction Pathway

The derivatization of a carboxylic acid (fatty acid) with this compound (TMSH) to form a fatty acid methyl ester (FAME) can be visualized as a two-step process involving deprotonation followed by nucleophilic attack.

Quantitative Data Summary

The efficiency and reproducibility of TMSH derivatization have been documented in several studies. The following tables summarize key quantitative findings.

Table 1: Reproducibility of Automated vs. Manual TMSH Derivatization for Fatty Acid Standards

| Fatty Acid Standard | Automated Derivatization (%RSD) | Manual Derivatization (%RSD) | Improvement with Automation |

| 19 of 33 standards | Lower %RSD | Higher %RSD | Yes[3][7][8][9] |

Note: A lower %RSD (Relative Standard Deviation) indicates higher reproducibility. An %RSD < 20% is considered acceptable, while < 10% is superb for GC-MS analysis.[3][4]

Table 2: Comparison of Derivatization Methodologies - Time Efficiency

| Derivatization Method | Key Steps | Time to Analyze 100 Samples (approx.) |

| Manual TMSH | Derivatization in batches, injection | 40 hours[3][9] |

| Automated TMSH | Individual sample derivatization and injection | 34 hours[3][9] |

| Other Reagents (e.g., BF₃, HCl) | Long heated incubation, secondary extraction | Longer, more hands-on time[3] |

Table 3: Influence of TMSH Concentration on Isomerization

| Amount of TMSH | Observation |

| Optimal amount | Reduces isomerization of polyunsaturated fatty acids compared to TMAH[1] |

| Increasing amount | Increases isomerization of polyunsaturated fatty acids[1] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for both manual and automated TMSH derivatization.

Manual TMSH Derivatization Protocol (General)

-

Sample Preparation: Place approximately 10 µg of the sample (e.g., soybean oil) into a sample cup.

-

Reagent Addition: Add 2-4 µL of a methanolic solution of TMSH (0.01-0.2 M) to the sample cup.[1]

-

Incubation: Allow the reaction to proceed for a short duration (e.g., minutes) at room temperature. Some protocols may involve brief heating.

-

Injection: Inject an aliquot of the mixture directly into the GC-MS system. The high temperature of the injection port (e.g., 350°C) facilitates the pyrolysis and final derivatization.[1]

Automated Online TMSH Derivatization Protocol

This protocol is designed for a GC-MS system equipped with a robotic autosampler.

-

Sample Loading: Place sample vials containing the analytes in the autosampler tray.

-

Reagent Setup: Place vials containing the TMSH reagent and any necessary solvents in the designated reagent positions on the autosampler.

-

Method Programming: Program the autosampler method to perform the following steps for each sample immediately prior to injection:

-

Aspirate a defined volume of the sample.

-

Aspirate a defined volume of the TMSH reagent.

-

Dispense both into a clean vial or micro-reactor for mixing.

-

Allow for a brief incubation/reaction time.

-

Inject a specified volume of the derivatized sample into the GC inlet.

-

-

GC-MS Analysis: The GC-MS system proceeds with the analysis of the injected sample. The autosampler prepares the next sample in the sequence during the current chromatographic run, ensuring high throughput.[3][7][8][9]

An automated system significantly improves sample handling, standardizes data collection, and reduces total hands-on time.[3][7][8][9]

Logical Workflow for High-Throughput Analysis

The integration of automated TMSH derivatization into a high-throughput workflow offers significant advantages in efficiency and reproducibility.

Advantages and Considerations

Advantages of TMSH Derivatization:

-

Speed and Simplicity: The reaction is rapid and often requires minimal sample handling, with no need for secondary extraction steps.[3][6]

-

High Throughput: Amenable to full automation, which significantly reduces analysis time for large sample batches.[3][9]

-

Improved Reproducibility: Automated derivatization minimizes manual errors, leading to better data reproducibility.[3][7][8][9]

-

Reduced Isomerization: Compared to other reagents like tetramethylammonium (B1211777) hydroxide (TMAH), TMSH causes less isomerization of polyunsaturated fatty acids.[1]

-

Lower Reaction Temperatures: Effective methylation can be achieved at lower pyrolysis temperatures compared to reagents like TMAH, which can extend the life of the GC column.[12]

Considerations and Limitations:

-

Reactivity with Other Functional Groups: The methylation of hydroxyl and other active hydrogen groups can lead to co-eluting peaks and complicate data analysis if not properly accounted for.[10][11]

-

Concentration Effects: The amount of TMSH reagent can influence the degree of isomerization of certain analytes, requiring optimization for specific applications.[1]

-

Matrix Effects: As with any derivatization method, complex biological matrices can influence reaction efficiency, and appropriate sample clean-up and controls are recommended.

References

- 1. gcms.cz [gcms.cz]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Reaction of lipids containing hydroxy groups with this compound: formation of O-methyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reaction of lipids containing hydroxy groups with this compound: formation of O-methyl derivatives. | Chemsrc [chemsrc.com]

- 12. hou.usra.edu [hou.usra.edu]

Trimethylsulfonium Hydroxide: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on Trimethylsulfonium (B1222738) Hydroxide (B78521) (TMSH), focusing on its core properties, synthesis, and applications in scientific research and pharmaceutical development.

Abstract

Trimethylsulfonium hydroxide (TMSH), a potent methylating agent, has carved a niche in analytical chemistry, particularly in the derivatization of various analytes for gas chromatography (GC). This technical guide provides a comprehensive overview of TMSH, including its chemical and physical properties, synthesis, and detailed experimental protocols for its primary applications. While its role in biological signaling pathways is not established, its utility in pharmaceutical analysis, particularly in the context of fatty acid analysis and metabolite identification, makes it a valuable tool for researchers and professionals in drug development. This document summarizes key data in structured tables and provides visual representations of reaction mechanisms and experimental workflows to facilitate understanding and application.

Core Properties of this compound

This compound is a quaternary sulfonium (B1226848) salt. It is most commonly supplied as a solution in methanol (B129727).

| Property | Value | Citation(s) |

| CAS Number | 17287-03-5 | [1][2][3] |

| Molecular Formula | C₃H₁₀OS | [1][2][3] |

| Molecular Weight | 94.18 g/mol | [1][2][3] |

| Appearance | Colorless to almost colorless clear liquid | |

| Common Solvent | Methanol | |

| Primary Application | Methylating reagent for GC derivatization | [4][5] |

Synthesis of this compound

TMSH can be synthesized through various methods. A common laboratory-scale synthesis involves the reaction of a trimethylsulfonium salt, such as trimethylsulfonium chloride, with a base.

A representative synthesis procedure is as follows:

-

Dissolve trimethylsulfonium chloride in an alcohol solvent (e.g., absolute ethanol (B145695) or anhydrous methanol).

-

Cool the solution in an ice-water or ice-salt bath.

-

Slowly add a solution of sodium hydroxide in the same alcohol solvent dropwise while stirring.

-

After the addition is complete, continue stirring at a low temperature for a specified period (e.g., 0.5 to 2 hours).

-

Allow the mixture to stand, leading to the precipitation of sodium chloride.

-

Filter the mixture to remove the sodium chloride precipitate, yielding a solution of this compound in the alcohol.

For a more detailed synthesis protocol, refer to the patent literature which describes the preparation of a this compound solution from trimethylsulfonium chloride and sodium hydroxide in an alcohol solvent.[6]

Applications in Research and Drug Development

The primary utility of TMSH lies in its function as a strong methylating agent, which is particularly valuable in analytical chemistry for rendering non-volatile compounds amenable to gas chromatographic analysis.

Derivatization for Gas Chromatography (GC)

TMSH is widely used for the derivatization of compounds containing active hydrogen atoms, such as carboxylic acids, alcohols, and thiols.[7][8] This is especially prominent in the analysis of fatty acids.

Mechanism of Methylation: The methylation reaction with TMSH typically occurs via a base-catalyzed transesterification or pyrolytic methylation in the hot GC injection port.[9] The hydroxide ion deprotonates the acidic functional group of the analyte, and the resulting anion then acts as a nucleophile, attacking one of the methyl groups of the trimethylsulfonium cation in an SN2 reaction.

Experimental Protocol for Fatty Acid Methylation: The following is a general protocol for the derivatization of fatty acids in a sample for GC-MS analysis.

-

Sample Preparation: Dissolve the lipid-containing sample (e.g., 100 mg of oil) in a suitable solvent such as methyl tert-butyl ether (5 mL).[10]

-

Derivatization: Add the TMSH solution (e.g., ~0.25 M in methanol) to the sample solution. The stoichiometric ratio of TMSH to the total fatty acid amount is a critical parameter for optimal reaction yield.[10]

-

Incubation: Allow the reaction mixture to stand for a short period (e.g., 10 minutes) to ensure complete conversion to fatty acid methyl esters (FAMEs).[10]

-

Analysis: Inject an aliquot of the reaction mixture directly into the GC-MS system. The methylation is often completed pyrolytically in the hot injector port.[9]

An automated version of this derivatization process can significantly improve throughput and reproducibility.[9]

Role in Pharmaceutical Analysis and Drug Metabolism

While not directly used as a therapeutic agent, TMSH plays a role in the analytical aspects of drug development.

-

Metabolite Identification: In drug metabolism studies, identifying the structure of metabolites is crucial. If a drug or its metabolite contains a carboxylic acid or other active hydrogen, TMSH can be used to derivatize the compound for GC-MS analysis, aiding in its structural elucidation.

-

Impurity Profiling: TMSH can be employed in quality control to derivatize and quantify impurities in drug substances or formulated products.

It is important to note that TMSH is a laboratory reagent and has no known role in biological signaling pathways. Its application is confined to in vitro analytical procedures.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

| Hazard Statement | Precautionary Measures | Citation(s) |

| Highly flammable liquid and vapor (in methanol) | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | |

| Toxic if swallowed, in contact with skin, or if inhaled | Wear protective gloves, protective clothing, eye protection, and face protection. | |

| Causes severe skin burns and eye damage | Wash skin thoroughly after handling. | |

| Causes damage to organs | Do not breathe dust/fume/gas/mist/vapors/spray. |

Storage: Store in a well-ventilated place. Keep cool. Store locked up. Recommended storage temperature is 2-8°C.

Conclusion

This compound is a valuable reagent for researchers and professionals in the scientific community, particularly those involved in analytical chemistry. Its efficiency as a methylating agent for GC analysis makes it a powerful tool for the study of fatty acids and other non-volatile compounds. While its direct application in the synthesis of drug candidates or its involvement in biological pathways is not documented, its utility in pharmaceutical analysis for metabolite identification and quality control underscores its importance in the broader field of drug development. Proper understanding of its properties, reaction mechanisms, and handling procedures is essential for its safe and effective use.

References

- 1. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reaction of lipids containing hydroxy groups with this compound: formation of O-methyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis method for trimethyl-sulfonium-hydrocarbonate - Eureka | Patsnap [eureka.patsnap.com]

- 4. Animal and vegetable fats and oils - Gas chromatography of fatty acid methyl esters - Part 3: Preparation of methyl esters using this compound (TMSH). CYS eShop [std-ol.cys.org.cy]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound methanol 0.25M, for GC derivatization, LiChropur 17287-03-5 [sigmaaldrich.com]

- 9. US4625065A - Process for preparation of trimethylsulfoxonium salts - Google Patents [patents.google.com]

- 10. トリメチルスルホニウム水酸化物 溶液 ~0.25 M in methanol, derivatization grade (GC derivatization), LiChropur™ | Sigma-Aldrich [sigmaaldrich.com]

Trimethylsulfonium Hydroxide: A Comprehensive Technical Guide to its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsulfonium (B1222738) hydroxide (B78521) ((CH₃)₃SOH), a potent methylating agent and a compound of significant interest in analytical chemistry and biological research, is explored in this in-depth technical guide. This document provides a comprehensive overview of its discovery, detailed synthesis methodologies, and its crucial role as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS). Furthermore, it elucidates its emerging significance in cellular signaling pathways, particularly its role as a biomarker in the hydrogen sulfide (B99878) (H₂S) signaling cascade. This guide furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data for synthesis, and visual representations of key processes to facilitate a deeper understanding and application of this versatile compound.

Discovery and Significance

While the precise historical account of the initial discovery and synthesis of trimethylsulfonium hydroxide is not extensively documented in readily available literature, its prominence grew with the advancements in analytical techniques, particularly gas chromatography. The need for rapid and efficient derivatization of non-volatile compounds, such as fatty acids, for GC analysis spurred the investigation of various methylating agents, leading to the recognition of this compound's utility.

The significance of this compound lies in its dual role as a powerful reagent for chemical synthesis and a key molecule in biological systems. In analytical chemistry, it serves as a superior derivatizing agent for the methylation of a wide array of nucleophiles, including carboxylic acids, alcohols, and thiols[1]. This process enhances the volatility of these analytes, making them amenable to GC-MS analysis. In the realm of biology, the trimethylsulfonium ion has been identified as a biomarker for the gaseous signaling molecule hydrogen sulfide (H₂S), linking it to various physiological and pathological processes[2][3][4].

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the formation of a stable trimethylsulfonium salt, followed by the conversion of this salt to the hydroxide.

Synthesis of Trimethylsulfonium Salts

The most common precursor for this compound is a trimethylsulfonium halide salt, such as trimethylsulfonium iodide or bromide. These salts are generally synthesized by the nucleophilic substitution reaction between dimethyl sulfide and a methyl halide[4].

A general reaction for the synthesis of trimethylsulfonium iodide is:

(CH₃)₂S + CH₃I → [(CH₃)₃S]⁺I⁻

Conversion to this compound

Two primary methods are employed for the conversion of trimethylsulfonium salts to this compound: alkaline hydrolysis and reaction with silver oxide.

This method involves the reaction of a trimethylsulfonium salt with a strong base, such as sodium hydroxide, in an alcoholic solvent. The insolubility of the resulting sodium halide salt in the alcohol allows for its removal by filtration, yielding a solution of this compound. While a patent for the synthesis of trimethylsulfonium bicarbonate describes this intermediate step, specific quantitative data for the hydroxide synthesis is not extensively detailed[5]. However, the described process for the bicarbonate salt boasts a high yield of over 96%[5].

Another established method for the preparation of this compound involves the reaction of trimethylsulfonium iodide with silver oxide in a mixture of methanol (B129727) and water[6]. The silver iodide precipitates out of the solution and can be removed by filtration.

Table 1: Comparison of Synthesis Methods for this compound

| Method | Precursors | Solvent | Key Steps | Advantages | Disadvantages | Yield |

| Alkaline Hydrolysis | Trimethylsulfonium chloride/iodide, Sodium hydroxide | Methanol or Ethanol | 1. Reaction of the sulfonium (B1226848) salt with NaOH. 2. Precipitation of the sodium halide salt. 3. Filtration to obtain the hydroxide solution. | Cost-effective reagents, high potential yield. | The resulting hydroxide solution may contain residual base. | >96% (for subsequent bicarbonate synthesis)[5] |

| Reaction with Silver Oxide | Trimethylsulfonium iodide, Silver (I) oxide | Methanol/Water | 1. Reaction of the sulfonium iodide with Ag₂O. 2. Precipitation of silver iodide. 3. Filtration to obtain the hydroxide solution. | High purity of the final product. | Silver oxide is a more expensive reagent. | Not explicitly quantified in the reviewed literature. |

Experimental Protocols

Synthesis of this compound via Alkaline Hydrolysis

This protocol is adapted from the synthesis of trimethylsulfonium bicarbonate, where this compound is a key intermediate[5].

Materials:

-

Trimethylsulfonium chloride (11.26 g)

-

Anhydrous methanol (80 mL)

-

Sodium hydroxide (4.02 g)

-

Ice-salt bath

Procedure:

-

Dissolve 11.26 g of trimethylsulfonium chloride in 50 mL of anhydrous methanol.

-

Prepare a solution of 4.02 g of sodium hydroxide in 30 mL of anhydrous methanol.

-

Cool the trimethylsulfonium chloride solution to -5°C in an ice-salt bath with continuous stirring.

-

Slowly add the methanolic sodium hydroxide solution dropwise to the cooled trimethylsulfonium chloride solution.

-

Maintain the reaction temperature between 0-5°C and continue stirring for 2 hours.

-

After the reaction is complete, a precipitate of sodium chloride will have formed.

-

Remove the sodium chloride precipitate by filtration. The resulting filtrate is a methanolic solution of this compound.

Synthesis of this compound via Silver Oxide

This protocol is based on the general description of the reaction[6].

Materials:

-

Trimethylsulfonium iodide (2.04 g, 10 mmol)

-

Silver (I) oxide (1.16 g, 5 mmol)

-

Methanol (20 mL)

-

Deionized water (5 mL)

Procedure:

-

Dissolve 2.04 g of trimethylsulfonium iodide in a mixture of 20 mL of methanol and 5 mL of deionized water.

-

To this solution, add 1.16 g of silver (I) oxide.

-

Stir the mixture vigorously at room temperature for 2-3 hours, protected from light.

-

A yellow precipitate of silver iodide will form.

-

Remove the silver iodide precipitate by filtration through a fine filter paper or a Celite pad.

-

The resulting filtrate is a solution of this compound in methanol/water.

Applications in Research and Development

Derivatization Agent in Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is widely used as a derivatizing agent for the analysis of fatty acids and other compounds with active hydrogens[1][7]. The process, known as thermally assisted hydrolysis and methylation (THM), involves the simultaneous hydrolysis of esters (like triglycerides) and the methylation of the resulting carboxylic acids in the hot GC injection port. This one-step process is rapid and efficient[7].

The methylation reaction proceeds via a base-catalyzed transesterification and pyrolysis mechanism[7]. The hydroxide ion deprotonates the carboxylic acid, and the resulting carboxylate anion acts as a nucleophile, attacking the methyl group of the trimethylsulfonium cation.

Role in Biological Signaling Pathways

Recent research has identified the trimethylsulfonium ion as a urinary biomarker for the endogenous production of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles[2][3][4]. H₂S is involved in processes such as neuromodulation, vascular tone regulation, and cytoprotection.

The formation of trimethylsulfonium from H₂S is a multi-step metabolic process. H₂S is successively methylated to methanethiol (B179389) and then to dimethyl sulfide. The final step involves the methylation of dimethyl sulfide to the trimethylsulfonium ion, a reaction catalyzed by the enzyme Indolethylamine N-methyltransferase (INMT), also known as thioether S-methyltransferase[2][8][9].

Characterization Data

-

¹³C NMR: The carbon atoms of the three methyl groups in the trimethylsulfonium cation typically show a single resonance.

-

¹H NMR: The nine equivalent protons of the three methyl groups would be expected to produce a sharp singlet in the proton NMR spectrum. In deuterated water (D₂O), the chemical shift of this singlet would be observed.

-

FTIR: The FTIR spectrum would be expected to show characteristic peaks for C-H stretching and bending vibrations of the methyl groups, as well as a broad O-H stretching band from the hydroxide ion and any associated water.

Conclusion

This compound is a versatile and valuable compound for both synthetic and analytical chemists, as well as for life science researchers. Its utility as a potent and efficient methylating agent for GC-MS analysis is well-established, streamlining the analysis of important biological molecules like fatty acids. The recent discovery of its role as a biomarker in the hydrogen sulfide signaling pathway opens up new avenues for research in drug discovery and diagnostics, particularly in understanding the complex roles of gaseous signaling molecules in health and disease. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively synthesize, characterize, and utilize this compound in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Trimethylsulfonium - Wikipedia [en.wikipedia.org]

- 5. epfl.ch [epfl.ch]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. gcms.labrulez.com [gcms.labrulez.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to Trimethylsulfonium Hydroxide: Solubility, and Applications in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH), a versatile reagent widely employed in analytical chemistry. The focus of this document is to detail its solubility characteristics in various solvents and to provide in-depth experimental protocols for its primary application as a methylating agent in gas chromatography-mass spectrometry (GC-MS).

Core Topic: Solubility of Trimethylsulfonium Hydroxide

This compound is a strong organic base utilized primarily for the derivatization of various analytes to enhance their volatility for gas chromatographic analysis. Understanding its solubility is critical for its effective use in different reaction media. While extensive quantitative data is not widely published, this guide compiles the available qualitative information and provides a general protocol for its determination.

Data Presentation: Solubility Summary

The following table summarizes the known solubility of this compound in various common laboratory solvents based on available literature and supplier data sheets. The data is largely qualitative, reflecting the common use of TMSH as a prepared solution rather than a solid to be dissolved.

| Solvent | Chemical Formula | Solubility | Source(s) |

| Methanol (B129727) | CH₃OH | Soluble | [1] |

| Commercially available as 0.2 M, 0.25 M, or ~0.25 M solutions | [2][3][4][5][6][7] | ||

| Water | H₂O | Performs well with aqueous samples; water is a byproduct of reaction | [8] |

| Ethanol | C₂H₅OH | The related salt, trimethylsulfonium chloride, is "very soluble" | [9] |

Experimental Protocols

General Experimental Protocol for Determining Solid-in-Liquid Solubility

While a specific protocol for determining the solubility of this compound is not available, the following general gravimetric method can be employed. This method is based on creating a saturated solution and then determining the mass of the dissolved solid.

Objective: To determine the maximum mass of a solid solute (e.g., pure this compound, if available as a solid) that can dissolve in a given volume of a solvent at a specific temperature.

Materials:

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Beakers or flasks with stoppers

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven for drying

-

The solute (this compound)

-

The selected solvent

Procedure:

-

Preparation: A specific volume of the chosen solvent is placed into a flask. The temperature of the solvent is equilibrated to the desired experimental temperature using a water bath or shaker.

-

Saturation: An excess amount of the solid solute is added to the solvent. The flask is then securely sealed to prevent solvent evaporation.

-

Equilibration: The mixture is agitated (stirred or shaken) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: After equilibration, the mixture is allowed to stand undisturbed at the experimental temperature to allow undissolved solid to settle.

-

Sampling and Filtration: A known volume of the supernatant (the clear, saturated solution) is carefully withdrawn using a pipette. To ensure no solid particles are transferred, the solution is passed through a filter (e.g., a 0.45 µm syringe filter) that has been pre-equilibrated to the same temperature.

-

Mass Determination: The filtered, saturated solution is collected in a pre-weighed, dry container. The solvent is then evaporated (e.g., in a fume hood or under gentle heating).

-

Final Weighing: The container with the dried solid residue is weighed. The mass of the dissolved solute is determined by subtracting the initial mass of the empty container.

-

Calculation: The solubility is calculated, typically in grams of solute per 100 mL of solvent or in mol/L.

Protocol for Fatty Acid Analysis using TMSH Derivatization (Thermochemolysis GC-MS)

This compound is most frequently used for the simultaneous hydrolysis and methylation (transesterification) of lipids to form fatty acid methyl esters (FAMEs), which are then analyzed by GC-MS.[10][11] This process, often called thermochemolysis or pyrolytic methylation, occurs in the heated GC injector.[10][12]

Objective: To prepare and analyze fatty acids from a biological sample (e.g., plasma, whole blood, oils) by converting them into their corresponding FAMEs using TMSH.

Materials:

-

This compound (TMSH) solution (e.g., 0.25 M in methanol)

-

Sample containing lipids (e.g., soybean oil, plasma extract)

-

Autosampler vials with inserts

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Robotic autosampler (for automated protocols)

Procedure:

-

Sample Preparation:

-

For a lipid extract or oil, dissolve a known amount (e.g., 10 µg) in a suitable solvent.[12]

-

For biological fluids, an initial lipid extraction may be performed, though direct analysis is also possible.

-

-

Derivatization (Automated Online Method):

-

An automated online derivatization method is highly recommended for reproducibility.[10][13][14]

-

The protocol is programmed into the robotic autosampler software.

-

The autosampler is programmed to aspirate a specific volume of the sample followed by a specific volume of the TMSH reagent into the syringe.

-

This mixture is then immediately injected into the hot GC inlet.

-

-

Derivatization (Manual Method):

-

Place the sample into an autosampler vial.

-

Add a defined volume of the TMSH solution. The optimal amount of TMSH is reported to be approximately 10 times the chemical equivalents of the fatty acids in the sample to minimize isomerization of polyunsaturated fatty acids.[12]

-

Vortex the vial briefly.

-

The vial is then placed in the autosampler tray for injection. Note that with manual batch preparation, incubation times can vary between the first and last samples injected, potentially affecting results.[10]

-

-

GC-MS Analysis:

-

Injector: The GC inlet is heated to a high temperature (e.g., 350°C).[12] The pyrolytic conditions of the injector facilitate the near-instantaneous transesterification of fatty acids to FAMEs.[10]

-

GC Column: A suitable capillary column for FAME analysis (e.g., a ZB-5MS or similar) is used.

-

Oven Program: A temperature gradient is programmed to separate the FAMEs. For example, an initial hold at a lower temperature, followed by a ramp to a higher temperature.

-

Mass Spectrometer: The MS is operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected FAMEs (e.g., m/z 50-550).

-

-

Data Analysis:

-

The resulting chromatogram will show peaks corresponding to the different FAMEs.

-

Each peak is identified by its retention time and its mass spectrum, which can be compared to a spectral library (e.g., NIST).

-

Quantification can be performed by comparing peak areas to those of internal or external standards.

-

Mandatory Visualizations

The following diagrams illustrate key logical and experimental relationships in the use of this compound.

Caption: Reaction mechanism of TMSH with a carboxylic acid.

Caption: Automated online derivatization workflow with TMSH.

References

- 1. 17287-03-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. arkanlabs.com [arkanlabs.com]

- 3. This compound methanol 0.25M, for GC derivatization, LiChropur 17287-03-5 [sigmaaldrich.com]

- 4. This compound | 17287-03-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | 17287-03-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 三甲基氢氧化硫 溶液 ~0.25 M in methanol, derivatization grade (GC derivatization), LiChropur™ | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound methanol 0.25M, for GC derivatization, LiChropur 17287-03-5 [sigmaaldrich.com]

- 8. hou.usra.edu [hou.usra.edu]

- 9. Trimethylsulfonium - Wikipedia [en.wikipedia.org]

- 10. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. S-methyl derivatives from thiol compounds by the pyrolytic reaction with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gcms.cz [gcms.cz]

- 13. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Basic Principles of Trimethylsulfonium Hydroxide (TMSH) in Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of using Trimethylsulfonium (B1222738) Hydroxide (B78521) (TMSH) as a derivatization reagent in gas chromatography (GC). It is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of the reaction mechanism, practical applications, and associated methodologies. This guide includes detailed experimental protocols, quantitative data for reproducibility, and a comparative analysis of TMSH with other common derivatization agents.

Introduction to Derivatization in Gas Chromatography

Gas chromatography is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, many molecules of interest in biomedical and pharmaceutical research, such as fatty acids, organic acids, and certain drug metabolites, are non-volatile due to the presence of polar functional groups (e.g., carboxyl and hydroxyl groups). These polar groups can lead to poor chromatographic performance, including peak tailing and reduced sensitivity. Chemical derivatization is a sample preparation technique that chemically modifies these polar functional groups to increase analyte volatility and thermal stability, thereby making them amenable to GC analysis.

Trimethylsulfonium Hydroxide (TMSH): An Overview

This compound (TMSH) is a derivatization reagent used for the methylation of compounds containing active hydrogens, particularly carboxylic acids.[1] It is an on-line methylation agent, meaning the derivatization reaction occurs in the hot GC injector port.[2] This process, known as thermochemolysis or pyrolytic methylation, is rapid and efficient, making TMSH a popular choice for high-throughput analyses.[3][4]

Reaction Mechanism

The derivatization with TMSH is a two-step process that occurs in the heated GC inlet:

-

Base-Catalyzed Transesterification: In the first step, TMSH acts as a strong base to deprotonate the acidic proton of the carboxyl group on a fatty acid or other acidic analyte. This forms a carboxylate anion and a trimethylsulfonium cation.

-